molecular formula C9H19ClN2O B1463516 3-(Cyclohexyloxy)propanimidamide hydrochloride CAS No. 1210660-47-1

3-(Cyclohexyloxy)propanimidamide hydrochloride

Cat. No. B1463516
M. Wt: 206.71 g/mol
InChI Key: LSGFMCLBRCOJGX-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)propanimidamide hydrochloride, abbreviated as CHP, is a cyclic imidamide derivative that is frequently used as a reagent in organic synthesis. It is an important intermediate in the production of a wide range of compounds and is also used in the synthesis of a variety of pharmaceutical drugs. It has been used in the synthesis of novel compounds for drug discovery and development.

Scientific Research Applications

Summary of the Application

“3-(Cyclohexyloxy)propanimidamide hydrochloride” can be used as a starting material for the synthesis of new α-aminoamidines . These α-aminoamidines can then be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .

Methods of Application or Experimental Procedures

The synthesis of α-aminoamidines starts from aminonitriles . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . It’s important to note that attempts to perform direct reduction of aminooximes to aminoamidines were unsuccessful, hence the need for preliminary O-acylation of compounds by acetic anhydride .

Results or Outcomes

The α-aminoamidines obtained can be applied as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .

Safety And Hazards

Safety data sheets suggest that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .

properties

IUPAC Name

3-cyclohexyloxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h8H,1-7H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFMCLBRCOJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexyloxy)propanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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